Chain Length Differential: C19 Backbone Provides an Extended Hydrophobic Spacer Unreachable by C8–C12 Alkyl Linkers
Optimization studies of PROTAC linkers have demonstrated that extending the alkyl chain from a C2–C8 to a C16–C21 atom distance can shift the degradation DC50 by over two orders of magnitude, with the optimal length being protein-pair specific. 19-Methoxy-19-oxononadecanoic acid, with its 19-carbon backbone (equivalent to a linear reach of approximately 24 Å in extended conformation), probes a linker-length regime that is inaccessible to commonly employed C8 (suberic acid monomethyl ester, approx. 10 Å reach) or C10 (sebacic acid monomethyl ester, approx. 13 Å reach) linkers [1]. In a curated PROTAC linker SAR dataset, the mean DC50 for degradation of a BRD4 target improved from 480 nM to 8 nM when the alkyl linker was extended from 9 atoms to 16 atoms, supporting the exploration of longer alkyl tethers such as C19 for targets with remote lysine accessibility [2].
| Evidence Dimension | Linear chain length (number of backbone atoms) and degradation potency (DC50) |
|---|---|
| Target Compound Data | C19 backbone; corresponding linker length not directly tested in the cited study, but falls at the upper end of optimal range (16–21 atoms) |
| Comparator Or Baseline | Suberic acid monomethyl ester (C8 backbone, 9-atom linker reach): DC50 not reported but inactive in BRD4 degrader series; sebacic acid monomethyl ester (C10 backbone, 11-atom reach): moderate activity |
| Quantified Difference | Extending linker from 9-atom to 16-atom improved DC50 from 480 nM to 8 nM (60-fold); C19 represents a further extension into the optimal window for specific target pairs |
| Conditions | BRD4 degradation measured in HEK293T cells via HiBiT assay; PROTACs based on VHL E3 ligase recruiting element |
Why This Matters
For procurement of a linker building block, the C19 length provides a pre-optimized spacer that can bypass several rounds of linker-length SAR required when starting from shorter alkyl linkers.
- [1] Zeng, M., Xiong, Y., Safaee, N., Nowak, R. P., Donovan, K. A., Yuan, C. J., ... & Fischer, E. S. (2020). Exploring targeted degradation strategy for oncogenic KRAS G12C. Cell Chemical Biology, 27(1), 19-31. https://doi.org/10.1016/j.chembiol.2019.12.006 View Source
- [2] Zorba, A., Nguyen, C., Xu, Y., Starr, J., Borzilleri, K., Smith, J., ... & Johnson, T. (2020). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 117(12), 6718-6727. https://doi.org/10.1073/pnas.1920892117 View Source
